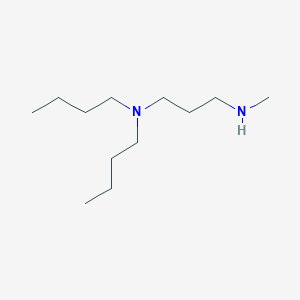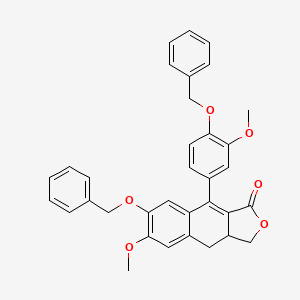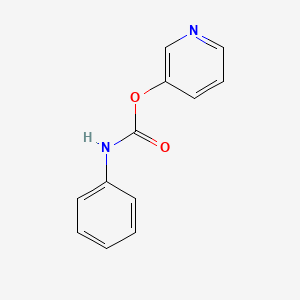
3-Methyl-1-hexen-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-hexen-3-ol is an organic compound with the molecular formula C7H14O and a molecular weight of 114.1855 g/mol . It is also known by other names such as 1-Hexen-3-ol, 3-methyl- and 3-Methyl-hexen-(1)-ol-(3) . This compound is characterized by its unique structure, which includes a hexene backbone with a hydroxyl group and a methyl group attached to the third carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methyl-1-hexen-3-ol can be synthesized through various methods. One common synthetic route involves the reaction of a methyl magnesium halide with propargyl chloride to form an ethylacetylene magnesium halide. This intermediate then undergoes an addition reaction with ethylene oxide to form a halogen magnesium salt of hexyn-3-ol-1, which is subsequently hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the addition of water to 1-hexene in the presence of a catalyst such as sulfuric acid or phosphoric acid . This method is favored due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-1-hexen-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-Methyl-1-hexen-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as a flavoring agent and in the production of fragrances.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-hexen-3-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1-Hexen-3-ol: Similar structure but lacks the methyl group at the third carbon.
3-Methyl-1-hexyn-3-ol: Contains a triple bond instead of a double bond.
5-Hexen-3-ol, 3-methyl-: Similar structure but with different positioning of the double bond and hydroxyl group
Uniqueness: 3-Methyl-1-hexen-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in the flavor and fragrance industry .
Propiedades
Número CAS |
55145-28-3 |
|---|---|
Fórmula molecular |
C7H14O |
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
3-methylhex-1-en-3-ol |
InChI |
InChI=1S/C7H14O/c1-4-6-7(3,8)5-2/h5,8H,2,4,6H2,1,3H3 |
Clave InChI |
JNLMZYGDTPRAMM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11964057.png)


![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11964063.png)
![4-(4-Benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11964068.png)

![(1E)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B11964075.png)

![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11964091.png)
![4-{[(E,2E)-2-Methyl-3-phenyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11964098.png)



![Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-](/img/structure/B11964127.png)
